1,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methyl and phenylpropyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the 1,6-dimethyl groups can be achieved through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Phenylpropyl Group: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with a phenylpropyl halide under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, phenylpropyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain kinases involved in cell signaling, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dimethyl-N~4~-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1,6-Dimethyl-N~4~-(1-phenylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 1,6-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE may exhibit unique biological activities due to the specific positioning and nature of its substituents. These structural differences can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,6-dimethyl-N-(1-phenylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O/c1-4-16(13-8-6-5-7-9-13)21-18(23)14-10-12(2)20-17-15(14)11-19-22(17)3/h5-11,16H,4H2,1-3H3,(H,21,23) |
InChI Key |
AYZINQPGUUJBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C3C=NN(C3=NC(=C2)C)C |
Origin of Product |
United States |
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